REACTION_CXSMILES
|
C[O:2][C:3]([C@@H:5]1[CH2:7][C@H:6]1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[Cl:14][C:10]1[CH:9]=[C:8]([CH:6]2[CH2:7][CH:5]2[C:3]([OH:4])=[O:2])[CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then placed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the MeOH
|
Type
|
ADDITION
|
Details
|
The remaining solution was diluted with water (30 mL)
|
Type
|
WASH
|
Details
|
washed with ether (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (3×40 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.03 mmol | |
AMOUNT: MASS | 792 mg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |